Erasin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H19N3O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

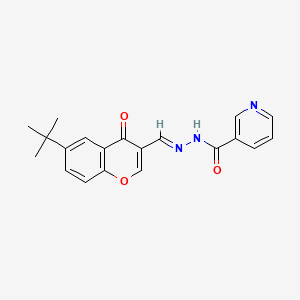

N-[(E)-(6-tert-butyl-4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O3/c1-20(2,3)15-6-7-17-16(9-15)18(24)14(12-26-17)11-22-23-19(25)13-5-4-8-21-10-13/h4-12H,1-3H3,(H,23,25)/b22-11+ |

InChI Key |

JHUVYXUBEMYTNO-SSDVNMTOSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CN=CC=C3 |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Erastin: A Technical Guide to a Ferroptosis-Inducing Pioneer

Abstract

Erastin, a small molecule initially identified in a synthetic lethal screen, has emerged as a pivotal tool compound in the study of a novel form of regulated cell death termed ferroptosis. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of erastin. It is intended for researchers, scientists, and drug development professionals engaged in the fields of cell death, cancer biology, and therapeutics. This document details the seminal experiments that led to its identification and characterization, presenting key quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed protocols for the fundamental assays used to investigate erastin's biological effects and delineates its primary signaling pathways through explanatory diagrams.

Introduction

The landscape of regulated cell death has expanded significantly beyond the classical paradigms of apoptosis and necrosis. A key milestone in this evolution was the discovery of ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1] The small molecule erastin was instrumental in the elucidation of this pathway.[1] Initially identified for its selective lethality in cancer cells harboring specific oncogenic mutations, erastin's unique mechanism of action has since been a subject of intense investigation, paving the way for new therapeutic strategies in cancer and other diseases. This guide aims to provide a comprehensive technical overview of the foundational research surrounding erastin.

The Discovery of Erastin: A Synthetic Lethal Screening Approach

Erastin was discovered in 2003 by Sonam Dolma, Stephen L. Lessnick, William C. Hahn, and Brent R. Stockwell at the Whitehead Institute for Biomedical Research and Harvard Medical School.[2][3] The discovery was the result of a synthetic lethal high-throughput screening designed to identify compounds that selectively kill engineered human tumor cells while sparing their isogenic normal counterparts.[2][4] The name "erastin" is an acronym for "e radicator of RAS and S mall T -expressing cells."[5]

The screening utilized a panel of engineered human fibroblast cell lines (BJ cells) that were systematically transformed with specific genetic elements known to be involved in tumorigenesis, including hTERT, the SV40 large T (LT) and small T (ST) oncoproteins, and an oncogenic allele of HRAS (RASV12).[2] A library of 23,550 chemical compounds was screened for differential toxicity between the engineered tumorigenic cells and the non-tumorigenic parental cells.[2][4] Erastin was identified as a novel compound that exhibited selective lethality in cells expressing both oncogenic HRASV12 and the SV40 small T oncoprotein.[2] Early observations noted that erastin-induced cell death was non-apoptotic in nature, lacking the characteristic features of caspase activation and DNA fragmentation.[2]

Experimental Protocol: Synthetic Lethal High-Throughput Screening (Dolma et al., 2003)

The following is a summarized protocol based on the methodology described in the seminal 2003 publication in Cancer Cell.[2]

1. Cell Lines:

-

A panel of isogenic human diploid fibroblasts (BJ) were sequentially engineered to express:

-

hTERT (human telomerase reverse transcriptase)

-

SV40 Large T (LT) and Small T (ST) oncoproteins

-

Oncogenic HRAS (RASV12)

-

-

These engineered cell lines, along with their non-tumorigenic precursors, served as the screening panel.

2. Compound Library and Screening:

-

A diverse library of 23,550 small molecules was utilized.

-

Cells were seeded in 384-well plates.

-

Compounds were added to the cells at a single concentration for the primary screen.

-

Cell viability was assessed after a defined incubation period using a fluorescent assay (e.g., Calcein AM).

3. Hit Identification and Confirmation:

-

Hits were identified as compounds that selectively reduced the viability of the tumorigenic cell lines compared to the non-tumorigenic parental lines.

-

A selectivity metric was used, calculated as the ratio of the IC50 (concentration for 50% inhibition) in the non-tumorigenic cells to the IC50 in the tumorigenic cells.[2]

-

Primary hits were confirmed through dose-response analyses in the full panel of engineered cell lines to validate their genotype-selective activity.

4. Characterization of Erastin-Induced Cell Death:

-

Standard apoptosis assays, including caspase activation assays (e.g., caspase-3 cleavage) and TUNEL staining for DNA fragmentation, were performed on erastin-treated cells to confirm the non-apoptotic nature of the cell death.

Mechanism of Action: Targeting the System xc- Antiporter

Subsequent research following its discovery focused on elucidating the molecular mechanism underlying erastin's activity. A pivotal breakthrough came with the identification of the cystine/glutamate antiporter, known as system xc-, as a primary target of erastin.[6]

System xc- is a heterodimeric amino acid transporter located on the plasma membrane, composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2 (4F2hc).[5] Its primary function is to import extracellular cystine into the cell in exchange for intracellular glutamate.[5] Intracellular cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[6]

Erastin acts as a potent and specific inhibitor of system xc-.[6] By blocking the uptake of cystine, erastin leads to a cascade of downstream events:

-

Cystine Starvation: The intracellular pool of cystine is depleted.

-

Glutathione (GSH) Depletion: The lack of cysteine impairs the synthesis of GSH.

-

Inactivation of Glutathione Peroxidase 4 (GPX4): GPX4 is a selenoenzyme that plays a crucial role in detoxifying lipid peroxides, using GSH as a cofactor. The depletion of GSH leads to the inactivation of GPX4.[6]

-

Accumulation of Lipid Reactive Oxygen Species (L-ROS): With GPX4 inactive, lipid peroxides accumulate on cellular membranes, leading to extensive oxidative damage.[1]

-

Ferroptotic Cell Death: This iron-dependent accumulation of lethal lipid peroxides culminates in a unique form of regulated cell death, which was termed "ferroptosis" by Dixon et al. in 2012.[1]

Signaling Pathway

Quantitative Data: Erastin Potency in Cancer Cell Lines

The cytotoxic potency of erastin, typically measured as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability is influenced by factors such as the expression level of system xc-, the intracellular iron content, and the status of antioxidant pathways. The following table summarizes reported IC50 values for erastin in a selection of human cancer cell lines.

| Cell Line | Cancer Type | Erastin IC50 (µM) | Incubation Time (h) | Reference |

| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | 24 | [7] |

| BJeLR (RASV12) | Fibrosarcoma | ~10 | 24 | [6] |

| HT-1080 | Fibrosarcoma | ~10 | 24 | [6] |

| Calu-1 | Lung Cancer | ~10 | 24 | [6] |

| A549 | Lung Cancer | ~5-10 | 24 | [6] |

| PANC-1 | Pancreatic Cancer | ~10 | 72 | [8] |

| NCI/ADR-RES | Ovarian Cancer | Not resistant | Not specified | [7] |

| MCF-7/MXR | Breast Cancer | Not resistant | Not specified | [7] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of erastin.

Experimental Workflow

Protocol: System xc- Activity Assay (¹⁴C-Cystine Uptake)

This protocol is adapted from methodologies used to measure the inhibition of system xc- by erastin.

1. Cell Seeding:

-

Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Culture overnight in a 37°C, 5% CO₂ incubator.

2. Pre-incubation with Erastin:

-

Wash the cells twice with pre-warmed, cystine-free medium (e.g., DMEM without cystine).

-

Add cystine-free medium containing the desired concentrations of erastin or vehicle control (e.g., DMSO).

-

Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

3. ¹⁴C-Cystine Uptake:

-

Prepare an uptake solution containing ¹⁴C-labeled L-cystine in cystine-free medium.

-

Remove the pre-incubation medium and add the ¹⁴C-cystine uptake solution.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

4. Washing and Lysis:

-

Aspirate the uptake solution and rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake and remove extracellular radioactivity.

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100).

5. Scintillation Counting:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysates, determined by a standard protein assay (e.g., BCA assay).

Protocol: Intracellular Glutathione (GSH) Measurement

Several methods are available to measure intracellular GSH levels. Here, a method using a fluorescent dye is described.

1. Reagents:

-

Thiol-reactive fluorescent dye (e.g., ThiolTracker™ Violet, monochlorobimane).

-

Cell culture medium.

-

PBS.

2. Cell Treatment:

-

Culture cells to the desired confluency in multi-well plates.

-

Treat cells with erastin or vehicle control for the desired duration.

3. Staining:

-

Prepare a working solution of the thiol-reactive dye in serum-free medium or an appropriate buffer, according to the manufacturer's instructions.

-

Remove the treatment medium and wash the cells with PBS.

-

Add the dye-containing solution to the cells and incubate at 37°C for the recommended time (e.g., 15-30 minutes), protected from light.

4. Measurement:

-

For flow cytometry:

-

Gently detach the cells (e.g., using trypsin-EDTA for adherent cells).

-

Resuspend the cells in PBS or a suitable buffer.

-

Analyze the fluorescence of the cell suspension using a flow cytometer with the appropriate excitation and emission filters for the chosen dye.

-

-

For fluorescence microscopy:

-

Wash the cells with PBS to remove excess dye.

-

Add fresh medium or buffer.

-

Visualize and capture images using a fluorescence microscope with the appropriate filter set.

-

Protocol: GPX4 Activity Assay

GPX4 activity can be measured using commercially available kits or by established spectrophotometric methods. The following is a general principle of a coupled-enzyme assay.

1. Principle:

-

GPX4 reduces a specific substrate (e.g., cumene hydroperoxide) using GSH as a cofactor, which results in the oxidation of GSH to glutathione disulfide (GSSG).

-

The GSSG is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP⁺.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPX4 activity.

2. Sample Preparation:

-

Harvest cells treated with erastin or control.

-

Prepare cell lysates by sonication or freeze-thaw cycles in a suitable buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

3. Assay Reaction:

-

In a 96-well plate or cuvette, prepare a reaction mixture containing:

-

Assay buffer

-

Glutathione reductase

-

GSH

-

NADPH

-

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).

4. Measurement:

-

Immediately measure the absorbance at 340 nm at regular intervals using a spectrophotometer or plate reader.

-

Calculate the rate of decrease in absorbance over time.

-

GPX4 activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Protocol: Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

BODIPY™ 581/591 C11 is a ratiometric fluorescent probe used to detect lipid peroxidation.

1. Reagents:

-

BODIPY™ 581/591 C11 (C11-BODIPY)

-

Cell culture medium

-

PBS

2. Cell Treatment and Staining:

-

Culture and treat cells with erastin as described previously.

-

In the final 30-60 minutes of the treatment period, add C11-BODIPY to the culture medium at a final concentration of 1-10 µM.

-

Incubate at 37°C, protected from light.

3. Measurement by Flow Cytometry:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS.

-

Analyze the cells using a flow cytometer.

-

The unoxidized form of the dye fluoresces in the red channel (e.g., excited at ~581 nm, emission at ~591 nm), while the oxidized form fluoresces in the green channel (e.g., excited at ~488 nm, emission at ~510 nm).

-

Lipid peroxidation is determined by the shift in fluorescence from red to green, often expressed as a ratio of green to red fluorescence intensity.

Historical Timeline and Key Contributors

The discovery of erastin and the subsequent elucidation of ferroptosis represent a significant advancement in the field of cell death research. The following timeline highlights key milestones:

-

2003: Sonam Dolma, Stephen L. Lessnick, William C. Hahn, and Brent R. Stockwell discover erastin through a synthetic lethal screen and report its selective toxicity in RAS-mutant cancer cells.[2][3] They also note its non-apoptotic mechanism of cell death.

-

2008: Further studies by the Stockwell laboratory identify additional compounds that induce a similar form of cell death, expanding the chemical tools to study this pathway.

-

2012: Scott J. Dixon, Brent R. Stockwell, and colleagues formally define this unique, iron-dependent form of cell death as "ferroptosis."[1] They identify system xc- as a key target of erastin.

-

2014: Research from the Conrad and Stockwell laboratories identifies GPX4 as a central regulator of ferroptosis.

-

2015: The p53 tumor suppressor is shown to regulate ferroptosis by suppressing the expression of SLC7A11.

-

Present: The field of ferroptosis research continues to expand rapidly, with ongoing efforts to understand its role in various pathologies and to develop novel therapeutic strategies that modulate this pathway. Key researchers who have significantly contributed to the field after its initial discovery include Marcus Conrad, Daolin Tang, and Rui Kang , among many others.[9]

Conclusion

The discovery of erastin has been a catalyst for a paradigm shift in our understanding of regulated cell death. From its origins in a clever synthetic lethal screen to its central role in defining the concept of ferroptosis, erastin has proven to be an invaluable research tool. The detailed experimental protocols and signaling pathways outlined in this technical guide provide a foundation for researchers seeking to investigate the multifaceted biology of erastin and the broader implications of ferroptosis in health and disease. As our knowledge of this pathway continues to grow, the legacy of erastin will undoubtedly be its contribution to opening new avenues for therapeutic intervention in cancer and a host of other pathological conditions.

References

- 1. The Development of the Concept of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. columbia.edu [columbia.edu]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Global Research Trends of Ferroptosis: A Rapidly Evolving Field With Enormous Potential - PMC [pmc.ncbi.nlm.nih.gov]

Erastin's Role in Inducing Ferroptosis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities like apoptosis.[1] Erastin, a small molecule compound, was one of the first identified inducers of ferroptosis and has become an indispensable tool for dissecting the underlying molecular pathways. This technical guide provides an in-depth exploration of erastin's mechanisms of action, the signaling cascades it initiates, and detailed protocols for its application in research settings. By targeting key cellular antioxidant systems and metabolic pathways, erastin selectively induces lethality in various cancer cell types, particularly those with oncogenic RAS mutations, highlighting its therapeutic potential. This document consolidates current knowledge, presents quantitative data, and offers practical guidance for professionals investigating ferroptosis and developing novel anti-cancer strategies.

Core Mechanisms of Action

Erastin induces ferroptosis through a multi-pronged approach, primarily by disrupting the cell's antioxidant defenses and altering mitochondrial function. This dual action synergistically overwhelms the cell with lipid-based reactive oxygen species (L-ROS), leading to iron-dependent oxidative damage and cell death.[2]

Inhibition of System Xc⁻

The primary and most well-documented mechanism of erastin is the inhibition of the cystine/glutamate antiporter, System Xc⁻.[3] This cell surface transporter, composed of the SLC7A11 and SLC3A2 subunits, is responsible for importing extracellular cystine while exporting intracellular glutamate.[4][5]

-

Glutathione (GSH) Depletion: Intracellular cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[4][6] By blocking cystine import, erastin leads to a profound depletion of the intracellular GSH pool.[4][6]

-

GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4) is a unique, GSH-dependent enzyme that directly reduces toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), acting as a central guardian against ferroptosis.[4] The depletion of its essential cofactor, GSH, leads to the indirect inactivation of GPX4.[6][7][8]

-

Lipid Peroxidation: With GPX4 compromised, the cell loses its primary defense against lipid peroxidation. This results in the uncontrolled, iron-catalyzed accumulation of L-ROS on cellular membranes, a hallmark of ferroptosis.[6][9]

Modulation of Voltage-Dependent Anion Channels (VDACs)

Erastin also directly targets the Voltage-Dependent Anion Channels (VDACs), specifically VDAC2 and VDAC3, located on the outer mitochondrial membrane.[9][10][11]

-

Metabolic Perturbation: By binding to VDACs, erastin alters their permeability, which disrupts the exchange of ions and metabolites between the mitochondria and the cytoplasm.[9][12] This leads to mitochondrial dysfunction, increased production of mitochondrial ROS, and a shift in cellular metabolism.[2][9]

-

Tubulin Interaction: In cancer cells, high levels of free tubulin can inhibit VDAC function. Erastin has been shown to reverse this inhibition, forcing the VDACs open and exacerbating mitochondrial metabolic stress.[2][9]

Role of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)

ACSL4 is a critical enzyme that esterifies long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into acyl-CoA derivatives.[13] These activated PUFAs are then incorporated into membrane phospholipids, which are the primary substrates for lipid peroxidation.

-

Sensitizing Factor: The expression level of ACSL4 is a key determinant of a cell's sensitivity to erastin-induced ferroptosis.[13][14][15] Cells with high ACSL4 expression are more susceptible, while ACSL4 knockdown or knockout confers significant resistance.[13][14][15][16]

-

Lipid Composition: ACSL4 shapes the cellular lipid landscape, enriching membranes with oxidizable PUFAs that are necessary for the execution of ferroptosis.[9][13]

Signaling Pathways and Visualizations

The molecular events triggered by erastin converge on the inactivation of GPX4 and the subsequent accumulation of lipid peroxides. The interplay between System Xc⁻, mitochondrial function, and lipid metabolism is central to this process.

Quantitative Data Presentation

The efficacy of erastin varies across different cell lines, largely dependent on the expression of key regulatory proteins like SLC7A11 and ACSL4.

Table 1: Erastin Sensitivity in Various Cancer Cell Lines

| Cell Line | Cancer Type | Sensitivity to Erastin | Key Determinant(s) | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | High | High ACSL4 expression | [9][15] |

| HL60 | Promyelocytic Leukemia | High | High ACSL4 expression | [9][15] |

| LNCaP | Prostate Cancer | Low / Resistant | Low ACSL4 expression | [9][15][17] |

| K562 | Chronic Myeloid Leukemia | Low / Resistant | Low ACSL4 expression | [9][15] |

| HT-1080 | Fibrosarcoma | High | Oncogenic RAS mutation | |

| A549 | Lung Cancer | Moderate | p53 activation enhances | [9] |

| PANC1 | Pancreatic Cancer | High | Susceptible to GSH depletion |[18] |

Table 2: Biomarker Changes Following Erastin Treatment in Mice Data from an in vivo study involving intraperitoneal injection of erastin for 2 days.

| Tissue | Biomarker | Change vs. Control | Implication | Reference |

|---|---|---|---|---|

| Duodenum | MDA | ↑ 58% | Increased Lipid Peroxidation | [19] |

| Kidney | MDA | ↑ 93% | Increased Lipid Peroxidation | [19] |

| Liver | MDA | ↑ 225% | Increased Lipid Peroxidation | [19] |

| Duodenum | GSH | ↓ 64% | Antioxidant Depletion | [19] |

| Kidney | GSH | ↓ 34% | Antioxidant Depletion | [19] |

| Liver | GSH | ↓ 43% | Antioxidant Depletion | [19] |

| Duodenum, Kidney, Liver, Spleen | Ptgs2 mRNA | ↑ Robust Increase | Upregulation of Ferroptosis Marker | [19][20] |

| Duodenum, Kidney, Liver, Spleen | SLC7A11 & GPX4 Protein | ↓ Decreased Expression | Target Engagement & Pathway Inhibition |[19][20] |

Experimental Protocols

Precise and reproducible methods are crucial for studying ferroptosis. The following are detailed protocols for key in vitro experiments.

General Protocol for Inducing Ferroptosis with Erastin

This protocol outlines the basic steps for treating cultured cells to induce ferroptosis.

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA analysis) at a density that ensures they reach 60-80% confluency at the time of treatment.

-

Preparation of Erastin Stock: Dissolve erastin powder (MW: 547.04 g/mol ) in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C to minimize freeze-thaw cycles.

-

Treatment: Once cells are at the desired confluency, dilute the erastin stock solution in fresh culture medium to the final working concentration. A typical starting concentration is 10 µM.

-

Vehicle Control: Treat a set of cells with an equivalent volume of DMSO (final concentration typically ≤0.1% v/v) as a negative control.

-

Inhibitor Control: To confirm ferroptosis, co-treat a set of cells with erastin and a ferroptosis inhibitor, such as ferrostatin-1 (1-2 µM) or liproxstatin-1 (100-200 nM).[1]

-

-

Incubation: Incubate the cells for a specified period, typically 12-24 hours, depending on the cell line and experimental endpoint.

-

Analysis: Proceed with downstream assays to measure cell death, lipid peroxidation, or other ferroptotic markers.

Detection of Lipid Peroxidation using C11-BODIPY 581/591

This method uses a fluorescent probe to quantify lipid ROS by flow cytometry.

-

Cell Treatment: Treat cells with erastin and controls as described in Protocol 4.1.

-

Probe Staining: One hour before the end of the incubation period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.

-

Cell Harvesting: Gently wash the cells twice with ice-cold PBS. Detach adherent cells using trypsin or a cell scraper.

-

Resuspension: Resuspend the cells in 300-500 µL of ice-cold PBS containing a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.

-

Flow Cytometry: Analyze the cells immediately on a flow cytometer. The unoxidized probe fluoresces red (e.g., PE-Texas Red channel), while oxidation shifts its fluorescence to green (e.g., FITC channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Measurement of Glutathione (GSH) Depletion

This protocol uses a commercially available luminescent assay (e.g., GSH/GSSG-Glo™ Assay) to measure total glutathione levels.

-

Cell Treatment: Treat cells in a white-walled 96-well plate as described in Protocol 4.1.

-

Cell Lysis: At the end of the treatment period, remove the culture medium. Add the passive lysis buffer provided with the kit and incubate according to the manufacturer's instructions to lyse the cells.

-

GSH Detection: Add the luciferin generation reagent, which contains glutathione S-transferase (GST). This enzyme catalyzes the reaction between GSH and a luciferin precursor to produce luciferin.

-

Signal Generation: Add the luciferin detection reagent, which contains luciferase, to catalyze the conversion of luciferin to a luminescent signal.

-

Measurement: Read the luminescence on a plate reader. A decrease in signal intensity in erastin-treated cells compared to controls indicates GSH depletion.

Experimental Workflow Visualization

A multiparametric approach is essential to confidently conclude that cell death is occurring via ferroptosis.

Conclusion

Erastin remains a foundational tool for the study of ferroptosis. Its ability to induce this unique form of cell death by simultaneously inhibiting System Xc⁻ and modulating VDACs provides multiple avenues for therapeutic exploitation.[2] The sensitivity of cancer cells to erastin is intricately linked to their metabolic state, particularly the expression of ACSL4 and their reliance on the GSH antioxidant system.[9][15] The protocols and data presented in this guide offer a robust framework for researchers to explore the nuances of erastin-induced ferroptosis, validate new therapeutic targets, and contribute to the development of next-generation cancer therapies that leverage this distinct cell death pathway.

References

- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]

- 13. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Identification of ACSL4 as a biomarker and contributor of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of ACSL4 as a biomarker and contributor of ferroptosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Erastin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erastin, a small molecule compound, has emerged as a potent inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death.[1][2] Its selective lethality toward cancer cells harboring specific mutations, such as in RAS, has positioned it as a valuable tool in cancer biology research and a potential therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the core molecular targets of erastin, detailing the signaling pathways it modulates and the experimental methodologies used to elucidate these interactions.

Core Molecular Targets of Erastin

Erastin's mechanism of action is multi-faceted, primarily revolving around the induction of oxidative stress through the inhibition of the cystine/glutamate antiporter system xc- and the modulation of mitochondrial voltage-dependent anion channels (VDACs). Additionally, the tumor suppressor protein p53 has been identified as a key player in the cellular response to erastin.[1]

System xc- Cystine/Glutamate Antiporter

The primary and most well-characterized target of erastin is the system xc- antiporter. This plasma membrane transporter, a heterodimer of the SLC7A11 (also known as xCT) and SLC3A2 subunits, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[1][4]

Mechanism of Action: Erastin directly inhibits the function of system xc-, leading to a depletion of intracellular cystine.[4] Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] The inhibition of cystine uptake by erastin results in the depletion of GSH, which in turn inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[1] The accumulation of lipid reactive oxygen species (ROS) ultimately leads to iron-dependent oxidative cell death, known as ferroptosis.[1]

Voltage-Dependent Anion Channels (VDACs)

Erastin also directly interacts with VDACs, specifically VDAC2 and VDAC3, which are located on the outer mitochondrial membrane.[5] These channels play a critical role in regulating the flux of ions and metabolites between the mitochondria and the cytosol.

Mechanism of Action: Erastin's interaction with VDAC2 and VDAC3 alters the permeability of the outer mitochondrial membrane.[5] It has been shown that erastin can reverse the inhibitory effect of tubulin on VDACs, leading to channel opening.[6] This disruption of normal mitochondrial function contributes to the accumulation of ROS and the induction of ferroptosis.[6]

p53

The tumor suppressor protein p53 is a key regulator of the cellular stress response and has been implicated in erastin-induced ferroptosis.

Mechanism of Action: Erastin treatment can lead to the accumulation of ROS, which in turn activates p53.[1] Activated p53 can then transcriptionally repress the expression of SLC7A11, further inhibiting cystine uptake and exacerbating ferroptosis in a positive feedback loop.[1][7] This p53-mediated suppression of system xc- sensitizes cancer cells to erastin-induced cell death.[8]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of erastin with its molecular targets.

Table 1: IC50 Values of Erastin for System xc- Inhibition and Cell Viability

| Cell Line | Assay | IC50 (µM) | Reference |

| HT-1080 | System xc- Inhibition (Glutamate Release) | 0.20 | [1] |

| Calu-1 | System xc- Inhibition (Glutamate Release) | 0.14 | [1] |

| HGC-27 | Cell Viability | 14.39 ± 0.38 | [9] |

| HeLa | Cell Viability | 30.88 | [10] |

| SiHa | Cell Viability | 29.40 | [10] |

Table 2: Binding Affinity and EC50 of Erastin for VDAC2

| Target | Method | Value | Unit | Reference |

| hVDAC2 | Not specified | 112 | nM (Kd) | [11] |

| hVDAC2 | NADH Oxidation Assay | 52.6 ± 28.2 | nM (EC50) | [11] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by erastin.

Caption: Erastin inhibits system xc-, leading to ferroptosis.

Caption: Erastin modulates VDAC function, contributing to ferroptosis.

Caption: Erastin activates a p53-mediated feedback loop in ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of erastin's molecular targets.

Protocol 1: Cystine Uptake Assay

This protocol is adapted from methodologies used to measure the inhibition of system xc- activity.[1][12]

1. Cell Culture and Seeding:

-

Culture cells (e.g., HT-1080 or Calu-1) in appropriate media and conditions.

-

Seed cells in a 24-well plate at a density that allows for confluence on the day of the assay.

2. Treatment with Erastin:

-

On the day of the assay, wash the cells once with pre-warmed sodium-free HBSS.

-

Add sodium-free HBSS containing the desired concentrations of erastin (or vehicle control) to the wells.

-

Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

3. Radiolabeled Cystine Uptake:

-

Add [14C]-L-cystine to each well to a final concentration of ~1 µCi/mL.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

4. Termination of Uptake and Lysis:

-

Aspirate the uptake solution and rapidly wash the cells three times with ice-cold sodium-free HBSS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH with 0.1% Triton X-100).

5. Scintillation Counting:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

6. Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of each sample.

-

Calculate the percentage of inhibition of cystine uptake for each erastin concentration compared to the vehicle control.

Protocol 2: VDAC Reconstitution and Planar Lipid Bilayer Electrophysiology

This protocol is based on methods for studying VDAC channel activity.[11][13][14]

1. VDAC Purification:

-

Isolate mitochondria from a suitable source (e.g., cultured cells or tissue).

-

Solubilize mitochondrial proteins using a detergent (e.g., Triton X-100 or LDAO).

-

Purify VDAC using chromatography techniques (e.g., hydroxyapatite/celite chromatography).

2. Planar Lipid Bilayer Formation:

-

Form a planar lipid bilayer using a mixture of synthetic lipids (e.g., DPhPC) across a small aperture in a Teflon partition separating two chambers (cis and trans).

-

Verify the stability and electrical resistance of the bilayer.

3. VDAC Reconstitution:

-

Add a small amount of purified VDAC to the cis chamber.

-

Monitor for the spontaneous insertion of VDAC channels into the bilayer, observed as stepwise increases in conductance.

4. Single-Channel Recording:

-

Apply a voltage across the bilayer and record the resulting ion current using a patch-clamp amplifier.

-

Analyze the single-channel conductance and gating properties of the reconstituted VDAC.

5. Effect of Erastin:

-

Add erastin to the cis chamber and record any changes in VDAC channel activity, such as alterations in conductance, open probability, or voltage-gating.

-

To study the interaction with tubulin, purified tubulin can be added to the cis chamber before or after the addition of erastin.

Protocol 3: Western Blot Analysis of p53 Activation

This protocol outlines the steps for detecting the activation of p53 and its downstream targets.[7]

1. Cell Treatment and Lysis:

-

Treat cells (e.g., A549) with various concentrations of erastin for different time points.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against p53, phospho-p53 (at specific sites), and downstream targets like p21 and MDM2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This protocol is a general framework for validating the engagement of erastin with its intracellular targets.[15][16]

1. Cell Treatment:

-

Treat intact cells with erastin or a vehicle control for a specified duration.

2. Thermal Challenge:

-

Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).

3. Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thawing or other methods that do not use detergents.

-

Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

4. Protein Detection:

-

Analyze the soluble fractions by western blotting using antibodies specific for the putative target proteins (e.g., VDAC2, VDAC3).

5. Data Analysis:

-

Quantify the amount of soluble target protein at each temperature.

-

A shift in the melting curve to a higher temperature in the erastin-treated samples compared to the control indicates target engagement.

Experimental Workflows

The following diagram illustrates a general workflow for the identification and validation of small molecule targets.

Caption: General workflow for small molecule target identification.

Conclusion

Erastin exerts its potent ferroptosis-inducing effects through a multi-pronged attack on cellular homeostasis. Its primary interactions with system xc- and VDACs disrupt crucial antioxidant defense mechanisms and mitochondrial function, leading to a catastrophic accumulation of lipid-based reactive oxygen species. The involvement of p53 further amplifies this process in certain cellular contexts. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms of erastin and to explore its therapeutic potential in cancer and other diseases. A thorough understanding of these molecular targets is paramount for the rational design of novel therapeutic strategies that exploit the ferroptotic cell death pathway.

References

- 1. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. VDAC3 As a Potential Marker of Mitochondrial Status Is Involved in Cancer and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Upregulation and activation of p53 by erastin‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and validation of protein targets of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Upregulation and activation of p53 by erastin-induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - ProQuest [proquest.com]

- 11. Functional Model of Metabolite Gating by Human Voltage-Dependent Anion Channel 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cystine Uptake Assay Kit UP05 manual | DOJINDO [dojindo.com]

- 13. Protocol for the production and reconstitution of VDAC1 for functional assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reconstitution of purified VDAC1 into a lipid bilayer and recording of channel conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Erastin-Induced Oxidative Stress Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Erastin, a small molecule compound, has been identified as a potent inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1] This technical guide provides a comprehensive overview of the core molecular mechanisms and signaling pathways activated by erastin, leading to oxidative stress and eventual cell demise. We will delve into the inhibition of the cystine/glutamate antiporter (System Xc⁻), the subsequent depletion of glutathione (GSH), the inactivation of glutathione peroxidase 4 (GPX4), and the critical role of lipid metabolism. This document consolidates key quantitative data, details essential experimental protocols for studying these phenomena, and provides visual diagrams of the involved pathways to facilitate a deeper understanding for researchers in oncology, neurodegenerative diseases, and drug development.

Core Mechanisms of Erastin-Induced Ferroptosis

Erastin initiates ferroptosis through a multi-faceted approach, primarily by disrupting the cell's primary antioxidant defense systems. Unlike other inducers that may target a single point, erastin's efficacy lies in its ability to trigger multiple converging pathways that culminate in catastrophic lipid peroxidation.[1]

Inhibition of System Xc⁻ and Glutathione Depletion

The canonical and most well-documented mechanism of erastin is its direct and irreversible inhibition of System Xc⁻.[2][3] This cell surface antiporter, composed of two subunits, SLC7A11 and SLC3A2, is responsible for importing extracellular cystine while exporting intracellular glutamate at a 1:1 ratio.[4]

-

Cystine Starvation: By blocking SLC7A11, erastin prevents the cellular uptake of cystine.[4][5]

-

GSH Synthesis Collapse: Intracellular cystine is rapidly reduced to cysteine, which is the rate-limiting amino acid for the synthesis of the master antioxidant, glutathione (GSH).[4][6] Erastin-induced cystine starvation leads to a profound depletion of the intracellular GSH pool.[2][7]

This depletion of GSH is a critical initiating event, as it cripples the cell's primary defense against oxidative damage.

Inactivation of Glutathione Peroxidase 4 (GPX4)

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that directly reduces toxic lipid hydroperoxides (LOOH) to non-toxic lipid alcohols (LOH) within cellular membranes.[4]

-

Essential Cofactor: GPX4 is critically dependent on GSH as a cofactor to carry out its enzymatic function.[4][8]

-

Functional Inactivation: The severe GSH depletion caused by erastin indirectly but effectively inactivates GPX4, as the enzyme lacks its necessary reducing substrate.[6][7] Studies have consistently shown that erastin treatment leads to decreased GPX4 activity and expression levels in various cancer cell lines.[1][9][10]

With GPX4 incapacitated, the cell loses its most crucial tool for neutralizing lipid peroxides, setting the stage for their uncontrolled accumulation.

Iron-Dependent Lipid Peroxidation

The hallmark of ferroptosis is the massive, iron-dependent accumulation of lipid reactive oxygen species (L-ROS).

-

Accumulation of Lipid Hydroperoxides: With GPX4 offline, lipid hydroperoxides formed from polyunsaturated fatty acids (PUFAs) within cell membranes begin to accumulate.[1][7]

-

The Fenton Reaction: Labile intracellular iron (Fe²⁺) reacts with these lipid hydroperoxides in a process known as the Fenton reaction, generating highly destructive lipid radicals.[11] This chain reaction propagates through the membrane, causing extensive damage, loss of membrane integrity, and ultimately, cell death.[1] This process can be inhibited by iron chelators, highlighting the essential role of iron.[1]

Mitochondrial Involvement: Voltage-Dependent Anion Channels (VDACs)

Beyond System Xc⁻, erastin also targets mitochondria by acting on Voltage-Dependent Anion Channels (VDACs), specifically VDAC2 and VDAC3.[1][12] This action is thought to contribute to oxidative stress by altering mitochondrial metabolism, increasing oxidative phosphorylation, and boosting ROS formation.[1][13]

Key Signaling Pathways and Regulators

The core mechanisms of erastin are modulated by several critical signaling pathways that can determine a cell's sensitivity to ferroptosis.

The p53 Tumor Suppressor Pathway

The tumor suppressor p53 has a complex, often context-dependent, role in regulating ferroptosis.

-

Pro-Ferroptotic Role: In some cancer cells, such as lung cancer A549 cells, erastin treatment leads to ROS-dependent activation of p53.[1][14] Activated p53 can then transcriptionally repress SLC7A11, creating a positive feedback loop that enhances GSH depletion and promotes ferroptosis.[1][15]

-

Anti-Ferroptotic Role: Conversely, in colorectal cancer cells, p53 has been shown to inhibit erastin-induced ferroptosis.[16][17] It can achieve this by sequestering the pro-ferroptotic protein DPP4 in the nucleus or by delaying GSH depletion via its target gene, p21.[15][17]

This dual functionality underscores the complexity of the p53-ferroptosis axis.

ACSL4 and Lipid Metabolism

The composition of cellular membranes is a key determinant of ferroptosis sensitivity. Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) is a critical enzyme in this process.[18]

-

PUFA Incorporation: ACSL4 enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid and adrenic acid.[1][19] These PUFAs are the primary substrates for lipid peroxidation.

-

Sensitizing Cells: High expression of ACSL4 makes cells more susceptible to erastin-induced ferroptosis.[20][21] Double knockout of GPX4 and ACSL4 can reverse the lethal effects of GPX4 loss alone, demonstrating the necessity of ACSL4 for ferroptosis execution.[1] Oncogenic pathways like RTK/RAS/RAF can sensitize cells to ferroptosis by upregulating ACSL4 via the c-Myc transcription factor.[21]

Additional Regulatory Pathways

-

Lipoxygenases (LOXs): These enzymes can directly oxygenate PUFAs to generate lipid hydroperoxides, contributing to the pool of L-ROS that drives ferroptosis. Inhibitors of LOX have been shown to suppress erastin-induced cell death.[1]

-

Activating Transcription Factor 3 (ATF3): Identified as a stress sensor, ATF3 can promote erastin-induced ferroptosis by binding to the SLC7A11 promoter and repressing its expression, thus aiding in GSH depletion.[22]

Data Presentation: Quantitative Effects of Erastin

The following tables summarize quantitative data from various studies on the effects of erastin treatment on cancer cell lines.

Table 1: Erastin Concentration and Cell Viability

| Cell Line | Erastin Concentration | Duration | Effect on Viability | Reference |

|---|---|---|---|---|

| HT-1080 Fibrosarcoma | 10 µM | 24 hours | Induces ferroptosis | [23] |

| RD Rhabdomyosarcoma | 5 µM | 12 hours | Induces ROS production & cell death | [24] |

| RH30 Rhabdomyosarcoma | 3 µM | 12 hours | Induces ROS production & cell death | [24] |

| HGC-27 Gastric Cancer | 6.23 µM | 7 days | Induces apoptosis and mitochondrial dysfunction |[25] |

Table 2: Erastin's Effect on Glutathione (GSH) and Oxidative Stress Markers

| Cell Line | Erastin Conc. | Duration | % GSH Decrease | % MDA or ROS Increase | Reference |

|---|---|---|---|---|---|

| Duodenum (in vivo) | N/A | 2 days | 64% | 58% (MDA) | [6][26] |

| Kidney (in vivo) | N/A | 2 days | 34% | 93% (MDA) | [6][26] |

| Liver (in vivo) | N/A | 2 days | 43% | 225% (MDA) | [6][26] |

| OVCAR-8 (WT) | 2.5 µM | 24 hours | Significant decrease | N/A | [12][27] |

| NCI/ADR-RES (R) | 2.5 µM | 24 hours | Significant decrease | N/A | [12][27] |

| HeLa | 10 µM | 24 hours | ~50% | N/A | [10] |

| NCI-H1975 | 10 µM | 24 hours | ~40% | N/A |[10] |

MDA (Malondialdehyde) is a key marker of lipid peroxidation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate erastin-induced ferroptosis. Researchers should optimize conditions for their specific cell lines and experimental setup.

Protocol: Induction of Ferroptosis with Erastin

-

Cell Seeding: Plate cells (e.g., HT-1080, A549) in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.[23]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of erastin (e.g., 10 mM) in DMSO. Erastin is not soluble in water.[23] Store aliquots at -20°C to avoid freeze-thaw cycles.

-

Treatment: Dilute the erastin stock solution in fresh culture medium to the desired final concentration (typically 1-10 µM). Ensure the final DMSO concentration is non-toxic (≤0.1% v/v).[23]

-

Controls: Include a vehicle control (DMSO only) and negative controls for ferroptosis (co-treatment with a ferroptosis inhibitor like 1 µM Ferrostatin-1) and apoptosis (co-treatment with an apoptosis inhibitor like Z-VAD-FMK).[23][28]

-

Incubation: Incubate cells for the desired time period (e.g., 12, 24, or 48 hours) before proceeding to downstream assays.

Protocol: Measurement of Reactive Oxygen Species (ROS)

-

Reagent: Use a general ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[24][29]

-

Cell Treatment: Treat cells with erastin as described in Protocol 5.1.

-

Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM H2DCFDA in PBS for 30-90 minutes at 37°C in the dark.[29]

-

Data Acquisition: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity of the oxidized product (DCF) using a flow cytometer (excitation ~485 nm, emission ~525 nm) or a fluorescence microscope.[24][29]

Protocol: Measurement of Lipid Peroxidation

-

Reagent: Use the fluorescent probe C11-BODIPY(581/591). This dye shifts its fluorescence from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.[24]

-

Cell Treatment: Treat cells with erastin as described in Protocol 5.1.

-

Probe Loading: In the final hours of treatment, add C11-BODIPY to the culture medium at a final concentration of 1-5 µM and incubate.

-

Data Acquisition: Harvest, wash, and resuspend the cells in PBS. Analyze the shift in fluorescence using a flow cytometer, measuring both green and red fluorescence channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Protocol: Measurement of Glutathione (GSH) Levels

-

Method: Use a commercially available luminescent-based assay, such as the GSH/GSSG-Glo™ Assay (Promega). This allows for the separate quantification of reduced (GSH) and oxidized (GSSG) glutathione.

-

Cell Lysis: Treat cells as described in Protocol 5.1. After treatment, lyse the cells according to the assay manufacturer's instructions to prepare total and oxidized glutathione samples.

-

Assay Procedure: Follow the manufacturer's protocol, which typically involves incubating the lysates with specific reagents that convert GSSG to GSH and then detect total GSH via a luciferin-based reaction.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the concentrations of GSH and GSSG based on a standard curve and determine the GSH/GSSG ratio, a key indicator of oxidative stress.[30]

Protocol: Western Blotting for Key Proteins

-

Protein Extraction: Treat cells with erastin for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, SLC7A11, ACSL4) overnight at 4°C.[6][10]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations: Signaling Pathways and Workflows

Caption: Core pathway of erastin-induced ferroptosis.

Caption: Pro-ferroptotic role of p53 in response to erastin.

Caption: Role of ACSL4 in sensitizing cells to ferroptosis.

Caption: General workflow for studying erastin's effects.

References

- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibility to erastin‐induced ferroptosis decreases during maturation in a human oligodendrocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 8. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]

- 11. preprints.org [preprints.org]

- 12. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]

- 13. Role of oxidative stress‐induced ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Upregulation and activation of p53 by erastin‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. P53 together with ferroptosis: a promising strategy leaving cancer cells without escape: Mechanisms and clinical prospects of p53-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p53 in ferroptosis regulation: the new weapon for the old guardian - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Oncogenic RTKs sensitize cancer cells to ferroptosis via c-Myc mediated upregulation of ACSL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. p-cresyl.com [p-cresyl.com]

- 24. researchgate.net [researchgate.net]

- 25. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

Erastin and Ferroptosis: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erastin, a small molecule initially identified for its selective lethality towards cancer cells expressing oncogenic RAS, has become a cornerstone in the study of a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1] This technical guide provides an in-depth overview of the foundational research on erastin, its mechanisms of action, and the experimental protocols used to investigate its effects. The information is tailored for researchers, scientists, and professionals in drug development who are focused on oncology and cell death pathways.

Core Mechanisms of Erastin-Induced Cell Death

Erastin triggers ferroptosis through a multi-faceted approach, primarily by inducing oxidative stress via the depletion of intracellular antioxidants.[2] The two primary molecular targets of erastin are System Xc- and the Voltage-Dependent Anion Channels (VDACs) on the mitochondrial outer membrane.[3][4]

Inhibition of System Xc- and Glutathione Depletion

The most well-characterized mechanism of erastin is its inhibition of the cystine/glutamate antiporter, System Xc-.[4] This cell surface transporter, composed of the SLC7A11 and SLC3A2 subunits, is responsible for the import of cystine in exchange for glutamate.[4]

Intracellular cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[4] By blocking System Xc-, erastin leads to a cascade of events culminating in ferroptosis:

-

Cystine Starvation: Inhibition of System Xc- prevents cystine uptake, leading to a depletion of the intracellular cysteine pool.

-

GSH Depletion: The lack of cysteine severely impairs the synthesis of glutathione.[4]

-

GPX4 Inactivation: Glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, requires GSH as a cofactor. The depletion of GSH leads to the inactivation of GPX4.[5]

-

Lipid Peroxidation: With GPX4 inactive, lipid reactive oxygen species (ROS) accumulate, leading to widespread lipid peroxidation and subsequent cell death.[5]

Interaction with Voltage-Dependent Anion Channels (VDACs)

Erastin also directly interacts with VDAC2 and VDAC3 on the outer mitochondrial membrane.[6] This interaction is thought to alter the permeability of the mitochondrial outer membrane, leading to mitochondrial dysfunction and an increase in the production of reactive oxygen species, further contributing to the oxidative stress that drives ferroptosis.[6]

Quantitative Data on Erastin's Effects

The following tables summarize key quantitative data from various studies on the effects of erastin.

Table 1: IC50 Values of Erastin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | ~3.5 | [7] |

| NCI-H1975 | Non-Small Cell Lung Cancer | ~5 | [7] |

| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | [8] |

| MDA-MB-231 | Breast Cancer | 40 | [9] |

| MCF-7 | Breast Cancer | 80 | [10] |

| SiHa | Cervical Cancer | 29.40 | [9] |

Table 2: Effect of Erastin on Glutathione (GSH) Levels

| Cell Line | Erastin Concentration (µM) | % GSH Reduction | Citation |

| HeLa | 10 | 99.0% | [7] |

| NCI-H1975 | 10 | 96.8% | [7] |

| Mouse Duodenum | In vivo injection | 64% | [5] |

| Mouse Kidneys | In vivo injection | 34% | [5] |

| Mouse Liver | In vivo injection | 43% | [5] |

| OVCAR-8 | 2.5 | Significant Decrease | [11] |

| NCI/ADR-RES | 2.5 | Significant Decrease | [11] |

Table 3: Effect of Erastin on Protein Expression

| Cell Line | Erastin Concentration (µM) | Protein | Change in Expression | Citation |

| HeLa | 10 | GPX4 | Decrease | [7] |

| NCI-H1975 | 10 | GPX4 | Decrease | [7] |

| BEAS-2B | 1 | GPX4 | Decrease | [1] |

| BEAS-2B | 1 | SLC7A11 | Decrease | [1] |

| Mouse Duodenum | In vivo injection | GPX4 & SLC7A11 | Decrease | [5] |

| Mouse Kidneys | In vivo injection | GPX4 & SLC7A11 | Decrease | [5] |

| Mouse Liver | In vivo injection | GPX4 & SLC7A11 | Decrease | [5] |

| Mouse Spleen | In vivo injection | GPX4 & SLC7A11 | Decrease | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying erastin-induced ferroptosis.

Caption: Erastin inhibits System Xc-, leading to GSH depletion and ferroptosis.

Caption: Erastin interacts with VDACs, increasing ROS and inducing ferroptosis.

Caption: A typical experimental workflow for studying erastin-induced ferroptosis.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing cell viability after erastin treatment in a 96-well plate format.[6][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Erastin stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Erastin Treatment: Prepare serial dilutions of erastin in complete medium. Remove the old medium from the wells and add 100 µL of the erastin-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the absorbance of the blank wells (medium and CCK-8 only).

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol describes the detection of lipid ROS using the fluorescent probe C11-BODIPY 581/591 followed by flow cytometry.[2][14][15][16]

Materials:

-

Cells treated with erastin

-

C11-BODIPY 581/591 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with erastin for the desired time in a suitable culture vessel (e.g., 6-well plate).

-

Staining: After treatment, harvest the cells and resuspend them in PBS containing 1-10 µM C11-BODIPY. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells and wash them twice with PBS to remove excess probe.

-

Resuspension: Resuspend the cell pellet in PBS for flow cytometry analysis.

-

Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green fluorescence intensity indicates lipid peroxidation.

Western Blotting for GPX4 and SLC7A11

This protocol outlines the detection of key ferroptosis-related proteins by western blotting.[3][17][18]

Materials:

-

Cells treated with erastin

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-GPX4, anti-SLC7A11, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After erastin treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Erastin has proven to be an invaluable tool for elucidating the molecular mechanisms of ferroptosis. Its dual action on System Xc- and VDACs provides multiple avenues for inducing this unique form of cell death, making it a promising candidate for further investigation in cancer therapy. The protocols and data presented in this guide offer a foundational framework for researchers to design and execute experiments aimed at further understanding and harnessing the therapeutic potential of erastin and other ferroptosis inducers.

References

- 1. researchgate.net [researchgate.net]

- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. Western blot assay [bio-protocol.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. bosterbio.com [bosterbio.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 17. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ferroptosis Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

The Interplay of Erastin and Iron Metabolism: A Technical Guide to Understanding Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death, has emerged as a critical process in various physiological and pathological conditions, including cancer and neurodegenerative diseases. This iron-dependent mechanism is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). Erastin, a small molecule, is a canonical inducer of ferroptosis and has become an invaluable tool for elucidating the intricate molecular pathways governing this process. This technical guide provides an in-depth exploration of the core mechanisms by which erastin triggers ferroptosis, with a specific focus on its intricate link with iron metabolism. We will delve into the quantitative effects of erastin, provide detailed experimental protocols for studying its action, and visualize the key signaling pathways involved.

Core Mechanism: Erastin's Impact on the System Xc-/GSH/GPX4 Axis

Erastin primarily initiates ferroptosis by inhibiting the cystine/glutamate antiporter, System Xc⁻.[1] This transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for the cellular uptake of cystine in exchange for glutamate.[2] Intracellular cystine is subsequently reduced to cysteine, a crucial precursor for the synthesis of the master antioxidant, glutathione (GSH).

The depletion of intracellular cysteine due to System Xc⁻ inhibition leads to a significant reduction in GSH levels.[2] GSH is an essential cofactor for the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a pivotal role in detoxifying lipid hydroperoxides to non-toxic lipid alcohols.[3] The erastin-induced depletion of GSH results in the inactivation of GPX4, leading to an unchecked accumulation of lipid ROS.[2][3]

The Central Role of Iron Metabolism

The "ferro" in ferroptosis underscores the indispensable role of iron in this cell death pathway. The accumulation of lipid ROS, initiated by GPX4 inactivation, is potently catalyzed by the presence of labile iron through the Fenton reaction, which generates highly reactive hydroxyl radicals. Several key aspects highlight the link between erastin-induced ferroptosis and iron metabolism:

-

Iron Chelation: The lethal effects of erastin can be completely rescued by the administration of iron chelators, such as deferoxamine (DFO), which sequester intracellular labile iron.

-

Iron Supplementation: Conversely, supplementing cells with exogenous iron sensitizes them to erastin-induced ferroptosis.

-

Regulation of Iron-Related Proteins: Erastin treatment has been shown to modulate the expression of proteins involved in iron homeostasis. For instance, it can lead to the upregulation of transferrin receptor 1 (TfR1), which facilitates iron uptake, and the degradation of ferritin, the primary iron storage protein, through a process known as ferritinophagy.[4][5] This coordinated regulation increases the size of the labile iron pool, thereby amplifying lipid peroxidation.

Quantitative Data on Erastin's Effects

The following tables summarize quantitative data from various studies on the effects of erastin on different cell lines. These values can serve as a reference for experimental design.

Table 1: IC50 Values of Erastin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | 24 | [6] |

| HeLa | Cervical Cancer | ~3.5 | 24 | [7] |

| NCI-H1975 | Lung Adenocarcinoma | ~5 | 24 | [7] |

| MDA-MB-231 | Breast Cancer | 40 | 24 | [8] |

| MCF-7 | Breast Cancer | 80 | 24 | [8] |

| OVCAR-8 | Ovarian Cancer | 1.2 ± 0.10 | Not Specified | [9] |

| NCI/ADR-RES | Ovarian Cancer | 0.8 ± 0.15 | Not Specified | [9] |

| HT-1080 | Fibrosarcoma | ~10 | 24 | |

| Calu-1 | Lung Cancer | Not Specified | Not Specified | |

| DU-145 | Prostate Cancer | Not Specified | Not Specified | |

| 786-O | Renal Cancer | More sensitive than A498 | 24 | [10] |

| A498 | Renal Cancer | Less sensitive than 786-O | 24 | [10] |

Table 2: Erastin-Induced Changes in Glutathione (GSH) and Malondialdehyde (MDA) Levels

| Cell Line/Tissue | Erastin Treatment | Change in GSH Levels | Change in MDA Levels | Reference |

| PANC1 Cells | 10 µM for 72h | Decreased | Increased | [11] |

| Human PBMCs | 10 µM for 72h | Restored by Ferrostatin-1 | Inhibited by Ferrostatin-1 | [11] |

| Mouse Duodenum | In vivo injection | Decreased by 64% | Increased by 58% | [12] |

| Mouse Kidney | In vivo injection | Decreased by 34% | Increased by 93% | [12] |

| Mouse Liver | In vivo injection | Decreased by 43% | Increased by 2.25-fold | [12] |

| HeLa Cells | 2 µM for 24h | Significantly decreased | Not Specified | [7] |

| NCI-H1975 Cells | 2 µM for 24h | Significantly decreased | Not Specified | [7] |

| OVCAR-8 Cells | 2.5 µM for 24h | Significantly decreased | Not Specified | [13] |

| NCI/ADR-RES Cells | 2.5 µM for 24h | Significantly decreased | Not Specified | [13] |

Table 3: Erastin's Effect on Iron Metabolism Markers

| Cell Line/Tissue | Erastin Treatment | Effect on Iron Metabolism | Reference |

| Mouse Serum | In vivo injection | 6.16-fold increase in iron | [12] |

| HEY Ovarian Cancer Cells | 8 µM for 8h | Accompanied by NCOA4-mediated ferritinophagy | [14] |

| HL-60/NRASQ61L Cells | 5 µM | Increased TfR1 levels | [15] |

| Melanoma Cells | Not Specified | Upregulation of TfR1, downregulation of ferroportin-1 and FTH1 | [4] |

Experimental Protocols

This section provides a general workflow and detailed protocols for key experiments to study the effects of erastin on iron metabolism and ferroptosis.

General Experimental Workflow

A typical experiment to investigate erastin-induced ferroptosis involves the following steps:

Caption: General workflow for studying erastin-induced ferroptosis.

Cell Culture and Erastin Treatment

-

Cell Lines: Choose cell lines known to be sensitive to erastin (e.g., HT-1080, HGC-27) or cell lines relevant to your research question.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-